molecular formula C9H5F7O B13714415 2-Fluoro-alpha,6-bis(trifluoromethyl)benzyl Alcohol

2-Fluoro-alpha,6-bis(trifluoromethyl)benzyl Alcohol

Cat. No.: B13714415
M. Wt: 262.12 g/mol
InChI Key: FILFVZPFBLACAG-UHFFFAOYSA-N
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Description

The compound identified as MFCD32661970 is known as 2-Fluoro-alpha,6-bis(trifluoromethyl)benzyl Alcohol. This compound is characterized by its unique chemical structure, which includes fluorine and trifluoromethyl groups attached to a benzyl alcohol backbone. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-alpha,6-bis(trifluoromethyl)benzyl Alcohol typically involves the introduction of fluorine and trifluoromethyl groups onto a benzyl alcohol precursor. One common method is the direct fluorination of the benzyl alcohol using a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the fluorination process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-alpha,6-bis(trifluoromethyl)benzyl Alcohol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield the corresponding aldehyde or carboxylic acid, while reduction can produce the hydrocarbon derivative.

Scientific Research Applications

2-Fluoro-alpha,6-bis(trifluoromethyl)benzyl Alcohol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique chemical properties make it useful in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Fluoro-alpha,6-bis(trifluoromethyl)benzyl Alcohol exerts its effects involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. This can lead to the modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzyl Alcohol: Similar in structure but lacks the trifluoromethyl groups.

    6-Trifluoromethylbenzyl Alcohol: Contains only one trifluoromethyl group.

    2,6-Difluorobenzyl Alcohol: Contains two fluorine atoms but no trifluoromethyl groups.

Uniqueness

2-Fluoro-alpha,6-bis(trifluoromethyl)benzyl Alcohol is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H5F7O

Molecular Weight

262.12 g/mol

IUPAC Name

2,2,2-trifluoro-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H5F7O/c10-5-3-1-2-4(8(11,12)13)6(5)7(17)9(14,15)16/h1-3,7,17H

InChI Key

FILFVZPFBLACAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(C(F)(F)F)O)C(F)(F)F

Origin of Product

United States

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